
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, also known as MMV008138, is a chemical compound with potential therapeutic applications. This compound belongs to the class of pyrrole carboxamides and has been studied extensively for its pharmacological properties.
作用机制
The mechanism of action of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is not fully understood. However, it has been proposed that 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide targets specific proteins or ion channels in the cell membrane, leading to a disruption of the normal cellular function. For example, in the case of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide targets the Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), which is essential for the survival of the parasite.
Biochemical and Physiological Effects:
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to have various biochemical and physiological effects. In the field of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to inhibit the growth and replication of the parasite by targeting PfCDPK1. In the field of cancer, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to induce apoptosis and inhibit the growth of cancer cells. In the field of neuropathic pain, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to alleviate pain by targeting the TRPM8 ion channel.
实验室实验的优点和局限性
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has several advantages for lab experiments. It is easy to synthesize and has a high purity level. It is also stable under normal lab conditions. However, there are some limitations to using 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in lab experiments. It is not very soluble in water, which can limit its use in certain experiments. It is also relatively expensive compared to other compounds.
未来方向
There are several future directions for the study of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of malaria, cancer, and neuropathic pain. Another direction is to study the mechanism of action of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide in more detail. This could lead to the discovery of new targets for drug development. Finally, there is a need to develop more efficient synthesis methods for 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide to make it more widely available for research purposes.
Conclusion:
In conclusion, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a chemical compound with potential therapeutic applications in the treatment of various diseases. It has been studied extensively for its pharmacological properties, and its mechanism of action is not fully understood. 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, including further investigation of its therapeutic applications and mechanism of action, as well as the development of more efficient synthesis methods.
合成方法
The synthesis of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves a multi-step process that starts with the reaction of 4-methylbenzoyl chloride with morpholine to form 4-(4-methylbenzoyl)morpholine. The next step involves the reaction of 4-(4-methylbenzoyl)morpholine with 3-bromopropylamine to form 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)aniline. The final step involves the reaction of 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)aniline with 2-carboxylic acid to form 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide.
科学研究应用
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been studied for its potential therapeutic applications in the treatment of various diseases such as malaria, cancer, and neuropathic pain. In the field of malaria, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to be effective against drug-resistant strains of Plasmodium falciparum, the parasite that causes malaria. In the field of cancer, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to inhibit the growth of cancer cells and induce apoptosis. In the field of neuropathic pain, 4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has been found to alleviate pain by targeting the TRPM8 ion channel.
属性
IUPAC Name |
4-(4-methylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-15-3-5-16(6-4-15)19(24)17-13-18(22-14-17)20(25)21-7-2-8-23-9-11-26-12-10-23/h3-6,13-14,22H,2,7-12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQVAGUMIWDNJTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

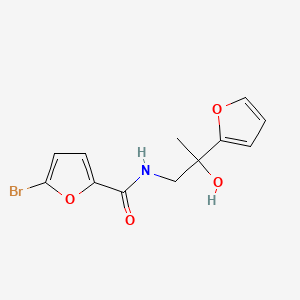
![6-(2-Methoxy-5-methylphenyl)-4-methyl-2-pentyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2677513.png)

![3-Propan-2-yl-5-[[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2677517.png)
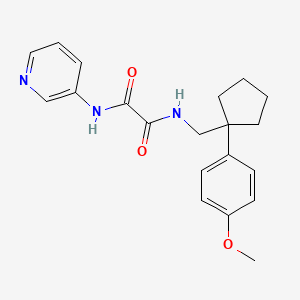
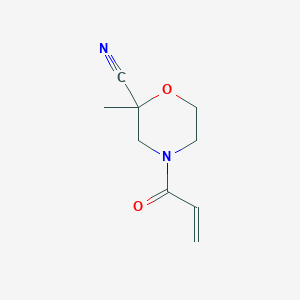
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2677520.png)
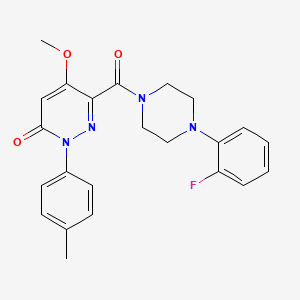
![N-(2,5-dimethoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B2677524.png)
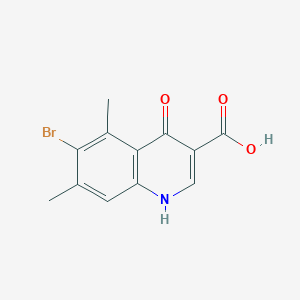
![ethyl 1-(4-fluorophenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2677526.png)
![2-Phenyl-5H-1,3,4-thiadiazolo[2,3-b]quinazoline-5-one](/img/structure/B2677531.png)
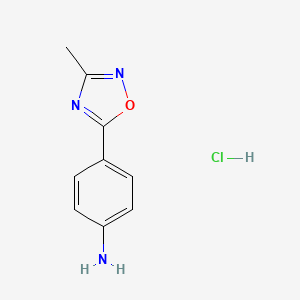
![4-[4-Oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoic acid](/img/structure/B2677534.png)